Boric acid, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boric acid, phenylmethyl ester: is an organic compound derived from boric acid and phenylmethanol. It is a member of the boronic ester family, which are known for their unique chemical properties and applications in various fields such as organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boric acid, phenylmethyl ester can be synthesized through the esterification of boric acid with phenylmethanol. This reaction typically involves the dehydration of boric acid in the presence of an alcohol. The process can be catalyzed by acids or bases to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of boronic esters often involves the use of borate esters as intermediates. These intermediates are formed by the reaction of boric acid with alcohols under controlled conditions. The process may include steps such as distillation and purification to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions: Boric acid, phenylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While boronic esters are generally stable, they can undergo oxidation to form boronic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products:
Hydrolysis: Boric acid and phenylmethanol.
Substitution: Various substituted boronic esters.
Oxidation: Boronic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boric acid, phenylmethyl ester is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors. They exhibit unique interactions with biological molecules, making them valuable in medicinal chemistry .
Industry: In the materials science field, boronic esters are used in the development of self-healing polymers and hydrogels. These materials have applications in coatings, adhesives, and biomedical devices .
Wirkmechanismus
The mechanism by which boric acid, phenylmethyl ester exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is utilized in various applications, such as drug delivery and materials science, where the ester can form and break bonds under specific conditions .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Phenylboronic pinacol ester
- 4-Methoxyphenylboronic acid
Comparison: Boric acid, phenylmethyl ester is unique due to its specific ester linkage, which imparts distinct reactivity and stability compared to other boronic acids and esters. For example, phenylboronic acid is more prone to hydrolysis, while phenylboronic pinacol ester offers different reactivity due to the pinacol group .
Eigenschaften
CAS-Nummer |
99811-53-7 |
---|---|
Molekularformel |
C7H9BO3 |
Molekulargewicht |
151.96 g/mol |
IUPAC-Name |
phenylmethoxyboronic acid |
InChI |
InChI=1S/C7H9BO3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,9-10H,6H2 |
InChI-Schlüssel |
CTXKJNCPTVBAAU-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.